3-Ethyl-4-heptanol
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Ethyl-4-heptanol includes a chain of carbon atoms with an alcohol (-OH) functional group . The presence of this functional group is what classifies it as an alcohol. The structure also includes an ethyl group (C2H5) attached to the fourth carbon atom in the chain .Scientific Research Applications
Environmental Science and Metabolism : 4-Heptanone, a closely related compound, is a beta-oxidation product of 2-ethylhexanoic acid from plasticizers. This compound is significant in the study of the metabolism of branched-chain drugs and environmental pollutants (Walker & Mills, 2001).
Chemical Synthesis and Pharmaceutical Applications : Chelating alcohols like di(ethylene glycol) can significantly accelerate the samarium diiodide-mediated reduction of 3-heptanone to 3-heptanol. This is a promising strategy for efficient synthesis in pharmaceutical applications (Dahlén & Hilmersson, 2001).
Pheromone Research : The stereospecific synthesis of (+)-(3R, 4R)-4-Methyl-3-heptanol, an enantiomer of a pheromone of the Smaller European Elm Bark Beetle, is an important development in entomology and pest control (Fráter, 1979).
Food Industry : 3-Heptanol is used in the synthesis of edible flavors and has been successfully applied in commercial banana essence (Sun Baoguo, 2010).
Physical Chemistry : Studies have explored the dynamics of neat 4-methyl-3-heptanol and its mixtures with other compounds, revealing insights into the behavior of these molecules in various states (Bauer et al., 2013).
Nanotechnology and Material Science : Carbon nano-dots have been found to alter the Debye relaxation strength in 4-methyl-3-heptanol, indicating potential applications in material science (Guo et al., 2020).
Safety And Hazards
3-Ethyl-4-heptanol is classified as a flammable liquid and vapor. It can cause serious eye irritation. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . It is advised to avoid release to the environment and to store it in a cool, well-ventilated place .
properties
IUPAC Name |
3-ethylheptan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-7-9(10)8(5-2)6-3/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEJPDXJKNOLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885096 | |
Record name | 4-Heptanol, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-heptanol | |
CAS RN |
19780-42-8 | |
Record name | 3-Ethyl-4-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19780-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Heptanol, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Heptanol, 3-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Heptanol, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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